
1-(3-Chlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the chlorophenyl and dimethyl groups, as well as the ketone (indol-4-one) suggests that this compound may have unique chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of an indole ring system with a ketone functional group at the 4-position, a chlorophenyl group at the 1-position, and two methyl groups at the 2 and 6 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Photogeneration and Reactivity of Aryl Cations
Research on aryl cations from aromatic halides, such as those derived from chlorophenols, reveals their utility in organic synthesis. The photogeneration of these cations facilitates the arylation of pi nucleophiles, leading to medium to good yields of arylated products. This method provides a route for the synthesis of complex organic molecules, showcasing the application of similar compounds in synthetic organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Bronchodilatory Activity of Dihydropyridines
In the realm of pharmaceutical research, derivatives structurally related to the given compound have been synthesized and tested for bronchodilatory activity. Such studies are crucial for developing new therapeutic agents for respiratory conditions, indicating potential medical applications for these compounds (Suresh, Swamy, & Reddy, 2007).
Materials Science and Opto-Electronic Applications
Compounds with chlorophenyl groups have been studied for their dielectric, fluorescence, and photoconductivity properties, particularly in nano and macrocrystalline forms. These materials show promise for applications in electronic filters, frequency doubling circuits, and opto-electronic devices, highlighting the broad applicability of such compounds in materials science (Kolanjinathan et al., 2020).
Crystal Structure Analysis and Molecular Interactions
The detailed crystal structure analysis of related compounds provides insights into their molecular interactions, such as hydrogen bonding and pi-pi interactions. Understanding these interactions is vital for designing new materials and pharmaceuticals, illustrating the importance of structural studies in chemistry and material science (Sharma et al., 2019).
Nonpeptide Agonists of Receptors
The discovery of nonpeptide agonists for specific receptors based on chlorophenyl compounds, like the urotensin-II receptor, showcases the potential of such chemicals in drug discovery and development. This research area opens the door to novel therapeutic agents with improved selectivity and efficacy (Croston et al., 2002).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It has been suggested that the compound may act as an antioxidant . The kinetics and mechanism of the antioxidant action of a similar compound, 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, have been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, can affect various biochemical pathways, including those involving tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It has been suggested that the compound may act as an antioxidant , which could potentially protect cells from oxidative stress.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-15-14(16(19)7-10)8-11(2)18(15)13-5-3-4-12(17)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBJFMJLNJLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)
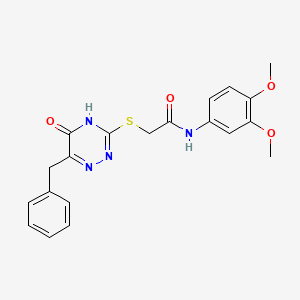

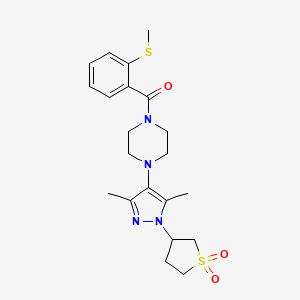
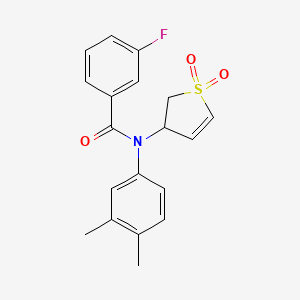
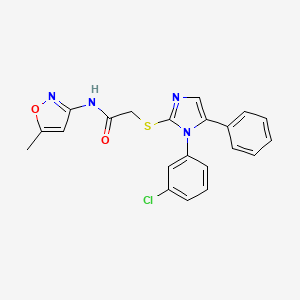
![2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2772565.png)
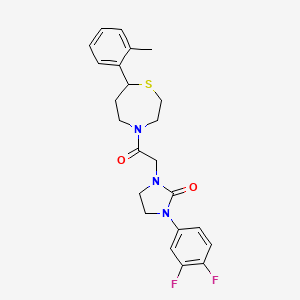
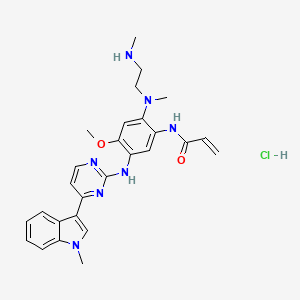
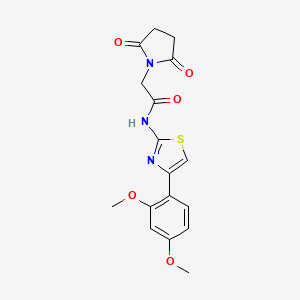
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)
